2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Anticancer Activity
One of the significant applications of compounds related to 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid is in anticancer research. Studies have demonstrated the potential of such compounds as antiproliferative agents. For example, 1,2,4-triazine derivatives bearing piperazine amide moiety, including those with 3-chlorophenyl, have shown promising antiproliferative effects against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Similarly, some 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes have been identified as potent allosteric enhancers of the A1 adenosine receptor, which could influence anticancer activity (Romagnoli et al., 2008).
Antimicrobial Activity
Compounds containing elements of the this compound structure have also been studied for their antimicrobial properties. For instance, certain synthesized compounds including 2-[4-[(4-chlorophenyl)(phenyl) methyl]piperazin-1-yl]-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines have shown moderate activity against bacteria and fungi (J.V.Guna et al., 2009).
Molecular Docking and Biological Potentials
The structural features of these compounds make them suitable for molecular docking studies, which are crucial in drug discovery. A study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant antimicrobial activity and some level of anticancer activity, alongside valuable insights from molecular docking studies (Mehta et al., 2019).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their potential applications. The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, for instance, has been synthesized and structurally assigned, providing a basis for further study of its potential applications (Wujec & Typek, 2023).
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-7-4-8-16(13-15)20-9-11-21(12-10-20)17(18(22)23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVACLNPKCAHZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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